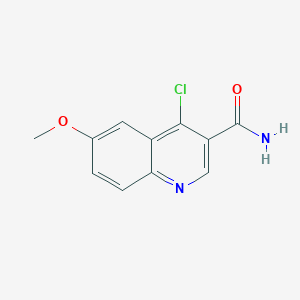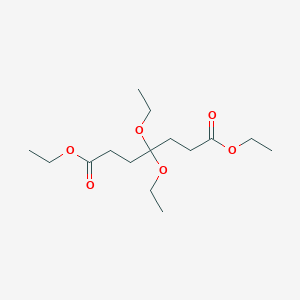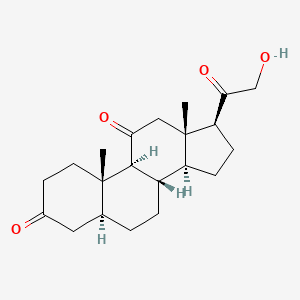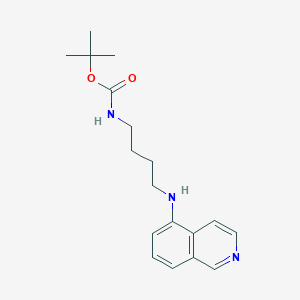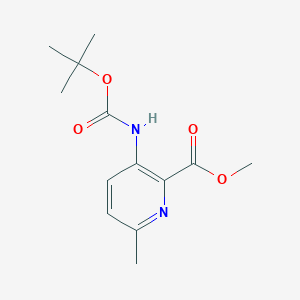
Methyl 3-(Boc-amino)-6-methylpicolinate
Übersicht
Beschreibung
Methyl 3-(Boc-amino)-6-methylpicolinate is an organic compound with significant applications in various fields of scientific research. It is known for its unique structural properties and reactivity, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Boc-amino)-6-methylpicolinate typically involves a multi-step process. One common method includes the Curtius rearrangement. The process begins with the preparation of an acyl azide intermediate, which is then subjected to thermal decomposition to form an isocyanate. The isocyanate is subsequently reacted with 2-Methyl-2-propanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(Boc-amino)-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(Boc-amino)-6-methylpicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(Boc-amino)-6-methylpicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid methyl ester
- 3-tert-Butoxycarbonylamino-5-methyl-pyridine-2-carboxylic acid methyl ester
Uniqueness
Methyl 3-(Boc-amino)-6-methylpicolinate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
methyl 6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-8-6-7-9(10(14-8)11(16)18-5)15-12(17)19-13(2,3)4/h6-7H,1-5H3,(H,15,17) |
InChI-Schlüssel |
ASFMKFVINQMNAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



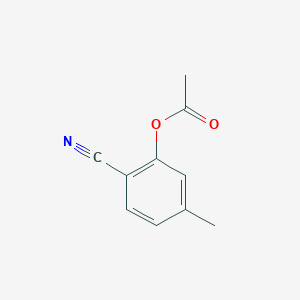
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohexanone](/img/structure/B8682957.png)

![Tert-butyl(2-{[4-(benzoylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate](/img/structure/B8682968.png)
